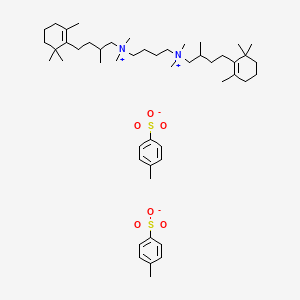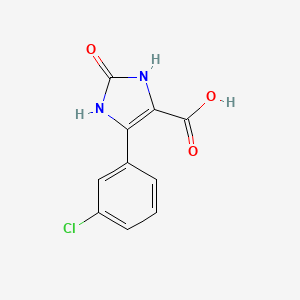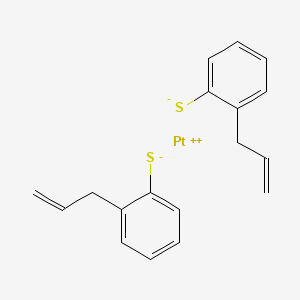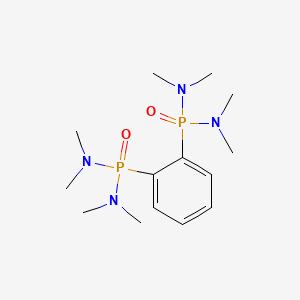
1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring, an ethyl group, and a beta-chloroethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride typically involves multiple steps One common method starts with the reaction of 1-naphthol with ethylene oxide to form 1-naphthyloxyethanol This intermediate is then reacted with ethylamine to produce 1-naphthyloxyethylethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The beta-chloroethyl group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium thiolate (NaS) or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted amines or thioethers.
Wissenschaftliche Forschungsanwendungen
1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride involves its interaction with specific molecular targets. The beta-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethylamine hydrochloride: A simpler compound with similar alkylating properties.
Mechlorethamine: An alkylating agent used in cancer treatment with a similar mechanism of action.
N-(1-Naphthyl)ethylenediamine: Another naphthalene derivative with different functional groups.
Uniqueness
1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride is unique due to its combination of a naphthalene ring and a beta-chloroethylamine moiety. This structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63917-97-5 |
|---|---|
Molekularformel |
C16H21Cl2NO |
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
2-chloroethyl-ethyl-(2-naphthalen-1-yloxyethyl)azanium;chloride |
InChI |
InChI=1S/C16H20ClNO.ClH/c1-2-18(11-10-17)12-13-19-16-9-5-7-14-6-3-4-8-15(14)16;/h3-9H,2,10-13H2,1H3;1H |
InChI-Schlüssel |
DMVWPCFYKFAELZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CCOC1=CC=CC2=CC=CC=C21)CCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



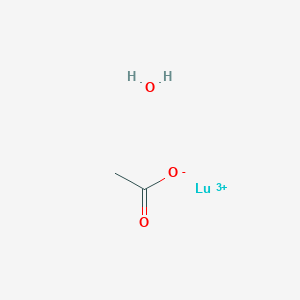
![Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate](/img/structure/B13778416.png)

![3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)

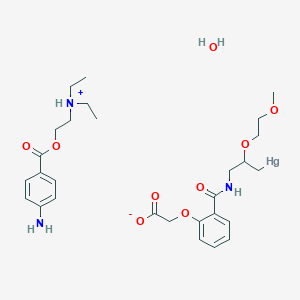
![(3E,5S,8R,10R,13R,15R,19Z,26S)-2-hydroxy-11-(1-methoxyethyl)-10-methyl-14-oxa-22,27-diazahexacyclo[24.2.1.05,17.07,16.08,12.013,15]nonacosa-1,3,19-triene-21,28,29-trione](/img/structure/B13778452.png)
![1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13778464.png)
